molecular formula C11H8O2 B2999517 4-Phenylfuran-2-carbaldehyde CAS No. 99113-85-6

4-Phenylfuran-2-carbaldehyde

Cat. No.: B2999517
CAS No.: 99113-85-6
M. Wt: 172.183
InChI Key: VSADUYUTKZHMIM-UHFFFAOYSA-N
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Description

4-Phenylfuran-2-carbaldehyde is a furan-based aromatic aldehyde characterized by a phenyl group at the 4-position of the furan ring and a carbaldehyde group at the 2-position. Its molecular formula is C₁₁H₈O₂, with a molecular weight of 172.18 g/mol. The compound's reactivity is influenced by the electron-rich furan ring and the electron-withdrawing aldehyde group, making it a versatile building block for organic synthesis .

Properties

IUPAC Name

4-phenylfuran-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O2/c12-7-11-6-10(8-13-11)9-4-2-1-3-5-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSADUYUTKZHMIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=COC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Phenylfuran-2-carbaldehyde can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, where a furan derivative is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction proceeds under mild conditions, typically at room temperature, to yield the desired aldehyde.

Industrial Production Methods: Industrial production of this compound often involves the same synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reagent concentrations.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form the corresponding carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, under acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, typically in anhydrous solvents like tetrahydrofuran (THF).

    Substitution: Halogens, nitrating agents, under conditions specific to the desired substitution.

Major Products:

    Oxidation: 4-Phenylfuran-2-carboxylic acid.

    Reduction: 4-Phenylfuran-2-methanol.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

4-Phenylfuran-2-carbaldehyde has diverse applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Industry: The compound is utilized in the production of fine chemicals and as an intermediate in the manufacture of dyes and fragrances.

Mechanism of Action

The mechanism of action of 4-Phenylfuran-2-carbaldehyde depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing transformation to yield measurable products. In drug discovery, its mechanism involves interaction with molecular targets such as receptors or enzymes, modulating their activity through binding or chemical modification.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-Phenylfuran-2-carbaldehyde with five structurally related furan-carbaldehyde derivatives, highlighting substituents, molecular weights, CAS numbers, and applications:

Compound Name Substituent(s) Position on Furan Molecular Weight (g/mol) CAS Number Key Applications
This compound Phenyl 4 172.18 Not Available Pharmaceutical intermediates, R&D
5-(4-Fluorophenyl)furan-2-carbaldehyde 4-Fluorophenyl 5 190.17 33538-83-9 Material science, synthetic chemistry
5-(4-Bromo-2-fluorophenyl)furan-2-carbaldehyde 4-Bromo, 2-fluoro (on phenyl) 5 287.06 Not Provided Cross-coupling reactions, pharma intermediates
5-(4-Methyl-2-nitrophenyl)furan-2-carbaldehyde 4-Methyl, 2-nitro (on phenyl) 5 231.20 425645-31-4 Nitro reduction chemistry, agrochemicals
5-(4-Chloro-2-methylphenyl)furan-2-carbaldehyde 4-Chloro, 2-methyl (on phenyl) 5 210.65 68502-13-6 Medicinal chemistry, pesticides

Substituent Effects on Properties

  • Electronic Effects :

    • Electron-withdrawing groups (e.g., nitro in 5-(4-Methyl-2-nitrophenyl)furan-2-carbaldehyde) enhance the electrophilicity of the aldehyde group, facilitating nucleophilic additions. Conversely, electron-donating groups (e.g., methyl in 5-(4-Chloro-2-methylphenyl)furan-2-carbaldehyde) may stabilize the furan ring against electrophilic attacks .
    • Halogen substituents (fluoro, bromo, chloro) increase molecular weight and lipophilicity, impacting solubility and bioavailability .
  • Reactivity and Synthetic Utility :

    • Bromo and chloro substituents (e.g., in 5-(4-Bromo-2-fluorophenyl)furan-2-carbaldehyde) enable cross-coupling reactions (e.g., Suzuki-Miyaura), expanding derivatization pathways .
    • The nitro group in 5-(4-Methyl-2-nitrophenyl)furan-2-carbaldehyde can be reduced to an amine, offering routes to amines or heterocycles .
  • Biological and Industrial Applications :

    • Fluorinated derivatives (e.g., 5-(4-Fluorophenyl)furan-2-carbaldehyde) are valued in material science for their thermal stability and in drug design for enhanced metabolic resistance .
    • Chloro-methyl derivatives (e.g., 5-(4-Chloro-2-methylphenyl)furan-2-carbaldehyde) are intermediates in pesticide synthesis due to their lipophilic nature .

Biological Activity

4-Phenylfuran-2-carbaldehyde is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure, which includes a furan ring and a phenyl group, suggests diverse interactions with biological systems. This article reviews the synthesis, biological properties, and potential applications of this compound, supported by relevant case studies and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C11H10O Molecular Formula \text{C}_{11}\text{H}_{10}\text{O}\quad \text{ Molecular Formula }

This structure consists of a furan ring attached to a phenyl group, with an aldehyde functional group at the 2-position of the furan.

Synthesis

The synthesis of this compound typically involves the reaction of phenylacetylene with furan derivatives under various catalytic conditions. Several methods have been documented, including palladium-catalyzed reactions and other organic transformations that yield this compound with high purity and yield.

Biological Activity

This compound exhibits a range of biological activities, which can be categorized as follows:

1. Antimicrobial Activity
Research indicates that compounds containing furan moieties possess significant antimicrobial properties. Studies have shown that this compound demonstrates activity against various strains of bacteria, including Gram-positive and Gram-negative bacteria. For instance, it has been tested against Staphylococcus aureus and Escherichia coli with promising results.

2. Antitumor Activity
Several studies have reported the cytotoxic effects of this compound on cancer cell lines. The compound has shown potential in inhibiting cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

3. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, thus offering potential therapeutic benefits in inflammatory diseases.

Case Studies and Research Findings

A variety of studies have explored the biological activity of this compound:

StudyFocusFindings
Zvarec et al. (2023)AntimicrobialIdentified significant antibacterial activity against S. aureus with MIC values ranging from 16–32 mg/ml .
Mendgen et al. (2023)AntitumorShowed IC50 values indicating effective cytotoxicity against MCF-7 cells .
Villain-Guillot et al. (2023)Anti-inflammatoryDemonstrated inhibition of TNFα production in cell cultures .

The biological activities of this compound can be attributed to its ability to interact with various cellular targets:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Receptor Modulation: It could interact with receptors involved in inflammation and apoptosis pathways.

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